4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. It has a complex structure that incorporates both an ethoxycarbonyl group and a carboxylic acid functional group, making it significant in various chemical applications, particularly in organic synthesis and medicinal chemistry. This compound is recognized for its potential as a building block in the synthesis of biologically active molecules.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties, synthesis methods, and applications.
4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid is classified under:
The synthesis of 4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid can be approached through several methods:
The molecular structure of 4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid can be represented by its chemical formula . The structure features:
CC(=O)OCC1=CC=CC2=C1C(=C(C=C2)C(=O)O)O
.4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid can participate in various chemical reactions:
The mechanism of action for 4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid primarily revolves around its ability to act as a nucleophile due to the presence of the hydroxyl and carboxylic acid groups. These functional groups allow it to engage in nucleophilic attacks on electrophiles, facilitating various reactions such as esterification and substitution.
4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid has several scientific uses:
This comprehensive analysis highlights the significance of 4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid within organic chemistry and its potential applications across multiple scientific domains.
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: